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In the landscape of targeted therapies for anaplastic lymphoma kinase (ALK)-positive non-
small cell lung cancer (NSCLC), the ALEX and ALKAZAR clinical trials represent pivotal studies
that define the current standard of care and explore future advancements, respectively. The
ALEX trial established alectinib as a superior first-line treatment compared to crizotinib, while
the ongoing ALKAZAR trial is investigating a next-generation inhibitor, neladalkib, against the
now-standard alectinib. This guide provides a detailed comparative analysis of the design,
protocols, and, where available, the outcomes of these two significant trials.

Overview of the Trials

The ALEX (NCT02075840) study was a Phase lll, randomized, open-label trial that compared
the efficacy and safety of alectinib versus crizotinib in treatment-naive patients with advanced
ALK-positive NSCLC.[1][2][3] The results of the ALEX trial have been practice-changing,
establishing alectinib as the standard of care in the first-line setting.[4]

The ALKAZAR (NCT06765109) trial is a currently enrolling, global, Phase Ill, randomized,
controlled, open-label study.[5][6][7] It is designed to evaluate the superiority of a novel, brain-
penetrant, ALK-selective tyrosine kinase inhibitor (TKI), neladalkib, compared to alectinib in
TKI-naive patients with advanced ALK-positive NSCLC.[5][8][9] As this trial is ongoing, with an
estimated completion date in December 2029, efficacy and safety data are not yet available.[5]
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Experimental Protocols and Study Design

The design and key parameters of the ALKAZAR and ALEX trials are summarized in the table

below, highlighting the evolution of clinical trial design in this therapeutic area.

Parameter

ALKAZAR

ALEX

ClinicalTrials.gov ID

NCT06765109[5]

NCT02075840[1][2]

Phase

N[6][7]

N[L][2]

Study Design

Randomized, controlled, open-
label[5][7]

Randomized, active-controlled,

multicenter, open-label[1][2]

Patient Population

Treatment-naive, locally
advanced or metastatic ALK-
positive NSCLC[6][7]

Treatment-naive, Stage IlIB/IV
ALK-positive NSCLC[1][2]

Number of Patients

Approximately 450 (planned)
[71[]

303[3][10]

Treatment Arms

Neladalkib (150 mg once daily)
vs. Alectinib (600 mg twice
daily)[8][11]

Alectinib (600 mg twice daily)

vs. Crizotinib (250 mg twice
daily)[2][3]

Primary Endpoint

Progression-Free Survival
(PFS) by Blinded Independent
Central Review (BICR)[9][12]

Investigator-assessed PFS[1]

[3]

Secondary Endpoints

Intracranial activity, Objective
Response Rate (ORR),
Duration of Response (DoR),
Overall Survival (OS),
Safety[8][12]

Independent Review
Committee (IRC)-assessed
PFS, time to CNS progression,
ORR, OS, Safety[1][3]

Methodology for Key Experiments

Patient Selection and ALK-Positive Status Confirmation: In both trials, patient eligibility required

histologically or cytologically confirmed advanced NSCLC. A key inclusion criterion was the

presence of an ALK rearrangement. In the ALEX trial, ALK-positive status was determined by
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the VENTANA ALK (D5F3) CDx Assay, a companion immunohistochemistry (IHC) test.[13][14]
The ALKAZAR trial allows for the documentation of an ALK rearrangement through local testing
of tissue or blood.[6][8]

Randomization and Treatment: Patients in both studies were randomized in a 1:1 ratio to the
respective treatment arms.[2][7] In the ALEX trial, randomization was stratified by ECOG
performance status, race, and the presence of CNS metastases at baseline.[14] Similarly, the
ALKAZAR trial stratifies randomization by the presence of brain metastases, ethnic origin, and
ECOG performance status.[8] Treatment in both trials is intended to continue until disease
progression, unacceptable toxicity, withdrawal of consent, or death.[2][15]

Efficacy and Safety Assessments: Tumor responses in both trials are assessed based on the
Response Evaluation Criteria in Solid Tumors (RECIST) v1.1.[1][6] A significant aspect of the
ALEX trial was the requirement for systematic CNS imaging for all patients, which allowed for a
robust evaluation of intracranial efficacy.[1][3] The ALKAZAR trial also includes intracranial
activity as a key secondary endpoint.[8] Safety and tolerability are monitored through the
documentation of adverse events (AESs), graded according to the National Cancer Institute
Common Terminology Criteria for Adverse Events (NCI-CTCAE).

Data Presentation: Efficacy and Safety Outcomes of
the ALEX Trial

As the ALKAZAR trial is still in its early stages, a direct comparison of efficacy and safety data
is not possible. The following tables summarize the mature and final results from the ALEX trial,
which provide the benchmark against which neladalkib's performance will be evaluated.

Efficacy Results of the ALEX Trial
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BENCHE

Endpoint

Alectinib
(N=152)

Crizotinib
(N=151)

Hazard Ratio
(95% CI)

P-value

Median PFS
(Investigator-

assessed)

34.8 months[10]
[16]

10.9 months[10]
[16]

0.43 (0.32-0.58)
[10][16]

<0.0001[1][17]

Median PFS

(IRC-assessed)

25.7 months[1]

10.4 months[1]

0.50 (0.36-0.70)
[1]

<0.0001[1]

5-Year Overall

62.5%[10][16]

45.5%[10][16]

0.67 (0.46-0.98)

0.24 (at primary

Survival Rate [10][16] analysis)[1]
Objective
Response Rate
] 83%][1] 76%][1] - 0.09[1]
(Investigator-
assessed)
12 months

Time to CNS (Cumulative 0.16 (0.10-0.28)

Not Reached <0.0001[1]

Progression

Incidence at 12
months: 41%)

[1]14]

Safety Summary of the ALEX Trial (Grade 3-5 Adverse

Events)
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Adverse Event

Alectinib (N=152)

Crizotinib (N=151)

Any Grade 3-5 AE 41%[1] 50%[1]
Increased Alanine

_ 4.6%[10] 15.9%[10]
Aminotransferase
Increased Aspartate

) 5.3%[10] 10.6%[10]
Aminotransferase
Anemia 5.9%[10]
Neutropenia 5.3%][10]
AEs leading to discontinuation 14.5%[10] 14.6%][10]
AEs leading to dose reduction 20.4%[10] 19.9%[10]
Fatal AEs 3%[1] 5%][1]

Signaling Pathways and Experimental Workflows
ALK Signaling Pathway in NSCLC

The anaplastic lymphoma kinase (ALK) gene can undergo a chromosomal rearrangement,

leading to the creation of a fusion protein (e.g., EML4-ALK) that acts as a potent oncogenic

driver. This fusion protein is constitutively active, meaning it is always "on," and it activates
several downstream signaling pathways, including the RAS-RAF-MEK-ERK, PI3K-AKT, and
JAK-STAT pathways. These pathways promote cell proliferation, survival, and invasion. ALK

inhibitors like crizotinib, alectinib, and neladalkib are designed to block the kinase activity of

the ALK fusion protein, thereby inhibiting these downstream signals and inducing tumor cell

death.
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Caption: Simplified ALK signaling pathway in NSCLC and the mechanism of ALK inhibitors.

Experimental Workflow of a Randomized Controlled Trial
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The workflow for both the ALEX and ALKAZAR trials follows a standard design for a Phase IlI
randomized controlled trial. This process is crucial for ensuring the unbiased evaluation of a
new therapeutic agent against an existing standard of care.

Patient Screening
(Inclusion/Exclusion Criteria)

i

ALK-Positive NSCLC Confirmation

i

Informed Consent

Randomization (1:1)

Treatment Arm A Treatment Arm B
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~
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I ~
1 ES
~
I \\
\\
v '

Follow-Up for Survival Efficacy & Safety Data Efficacy & Safety Data
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Caption: Generalized experimental workflow for the ALEX and ALKAZAR clinical trials.

Conclusion

The ALEX trial fundamentally shifted the treatment paradigm for newly diagnosed ALK-positive
NSCLC, demonstrating the superior efficacy and favorable safety profile of alectinib over
crizotinib, particularly in preventing and delaying CNS metastases.[1][4] It has firmly
established alectinib as the first-line standard of care.

The ALKAZAR trial represents the next step in the evolution of ALK-targeted therapy. By
comparing the novel, ALK-selective inhibitor neladalkib directly against alectinib, this study
aims to raise the bar for efficacy and tolerability.[5][8] Neladalkib is designed to overcome
some of the limitations of currently available ALK inhibitors, including activity against a broader
range of resistance mutations and improved CNS penetrance, while potentially offering a better
safety profile by avoiding inhibition of the structurally related TRK family.[5][8]

While a direct comparison of the results from ALKAZAR and ALEX is not yet possible, the
design of the ALKAZAR trial builds upon the knowledge gained from ALEX. The choice of
alectinib as the comparator arm reflects the current standard of care, and the primary endpoint
of PFS remains the gold standard for evaluating the efficacy of first-line treatments in this
setting. The scientific community awaits the results of the ALKAZAR trial, which will determine if
neladalkib can further improve upon the significant survival and quality of life benefits provided
by alectinib for patients with ALK-positive NSCLC.
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Check Availability & Pricing

accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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